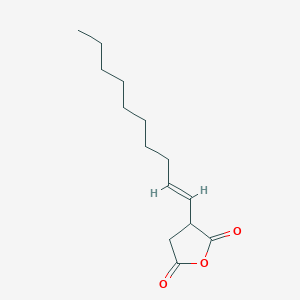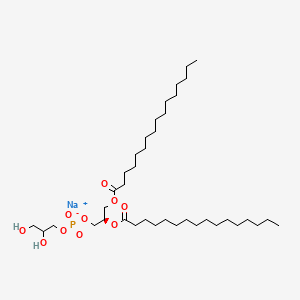![molecular formula C15H10Cl2N2O2 B3025318 3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole CAS No. 4780-17-0](/img/structure/B3025318.png)
3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole, also known as DCPMPO, is a synthetic phenyl oxadiazole compound. It is a derivative of the phenyl oxadiazole group of compounds, which have been studied for their potential applications in a variety of fields, including biochemistry, pharmacology, and medicine. DCPMPO has been studied for its potential use in the synthesis of other compounds, as well as for its potential therapeutic and research applications.
Applications De Recherche Scientifique
Chemical Reactions and Properties
- Ring-Fission and Bond Cleavage : Jäger et al. (2002) investigated reactions involving compounds structurally related to 3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole, resulting in ring fission and bond cleavage under certain conditions, suggesting potential applications in synthetic chemistry (Jäger et al., 2002).
- Mononuclear Isoheterocyclic Rearrangements : Vivona et al. (1975) reported on the reversible process of isoheterocyclic rearrangement, which could be relevant for understanding and designing transformations of similar molecular structures (Vivona et al., 1975).
Spectroscopy and Basicity Analysis
- Spectroscopic Analysis and Basicity : Trifonov et al. (2005) studied the basicity of phenyl- and methyl-substituted 1,2,4-oxadiazoles, contributing to the understanding of their chemical properties, which is crucial for their application in scientific research (Trifonov et al., 2005).
Photochemistry and Molecular Rearrangements
- Photoinduced Molecular Rearrangements : Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, providing insights into their behavior under light exposure, which could be relevant for photochemical applications (Buscemi et al., 1996).
Cytotoxicity and Drug Design
- Cytotoxicity Evaluation and Molecular Docking Studies : Ahsan et al. (2017) conducted studies on the cytotoxicity of oxadiazole analogues, potentially guiding the design of new drugs or therapeutic agents (Ahsan et al., 2017).
Luminescence and OLED Applications
- Delayed Luminescence in Oxadiazole Derivatives : Cooper et al. (2022) researched the luminescence properties of certain oxadiazole derivatives, which might have implications for OLED technologies (Cooper et al., 2022).
Synthetic Methodologies and Applications
- Synthetic Routes and Antimicrobial Activity : Various studies have focused on synthesizing derivatives of oxadiazoles and evaluating their antimicrobial activity, highlighting the compound's potential in medicinal chemistry and drug synthesis (Various Authors).
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(21-19-14)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSSFXONYAHSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372339 | |
| Record name | 3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4780-17-0 | |
| Record name | 3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)







![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3025256.png)
